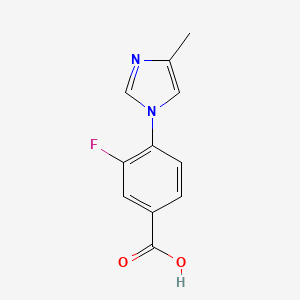

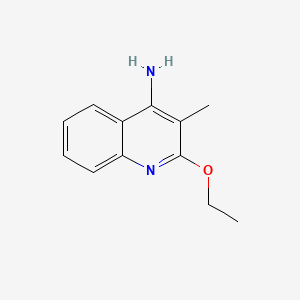

methyl 4-ethyl-1H-imidazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

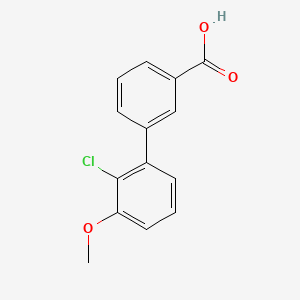

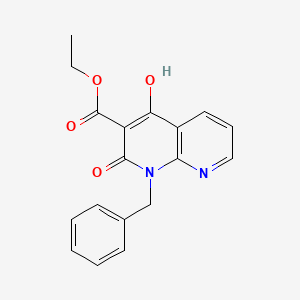

Methyl 4-ethyl-1H-imidazole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.169. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity and Cancer Research

Imidazole derivatives, including structures similar to methyl 4-ethyl-1H-imidazole-5-carboxylate, are extensively studied for their antitumor properties. These compounds are involved in synthesizing new drugs aimed at treating various types of cancer. For instance, temozolomide, an imidazotetrazine derivative, shows significant antitumor activity due to its DNA-methylating capabilities, indicating the potential for imidazole compounds in cancer therapy (Barone, Maurizi, Tamburrini, & Riccardi, 2006). Similarly, a review of imidazole derivatives highlights their importance in the search for new antitumor drugs and the synthesis of compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Corrosion Inhibition

Imidazole derivatives are also recognized for their role in corrosion inhibition, particularly for protecting metals like copper in various environments. The chemical structure of these compounds, featuring a heterocyclic ring and potential for adsorption onto metal surfaces, makes them suitable as corrosion inhibitors. Research into compounds such as tolyltriazole, an imidazole derivative, demonstrates their effectiveness in inhibiting the corrosion of copper immersed in different solutions (Walker, 1976).

Chemical Synthesis and Material Science

The versatility of imidazole derivatives extends into the synthesis of heterocycles and other complex molecules, underlining their utility in organic chemistry and material science. For instance, the synthesis of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, a process involving imidazole derivatives, showcases their application in creating various classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Therapeutic Research Beyond Oncology

Beyond antitumor activity, imidazole derivatives are explored for a broad spectrum of therapeutic applications. Their role in synthesizing compounds with antiviral, antimicrobial, and anti-inflammatory properties exemplifies the wide-ranging potential in medicinal chemistry. A comprehensive review of imidazole derivatives underscores their significance in developing new therapeutic agents with diverse pharmacological activities (Sharma, Kumar, Kharb, Kumar, Sharma, & Pathak, 2016).

Wirkmechanismus

Target of Action

Methyl 4-ethyl-1H-imidazole-5-carboxylate, also known as Methyl 5-ethyl-1H-imidazole-4-carboxylate, primarily targets the photosynthetic electron flow and ATP-synthesis . It forms coordination compounds with Co (2+) .

Mode of Action

The compound interacts with its targets by forming coordination compounds with Co (2+). This interaction results in the inhibition of photosynthetic electron flow and ATP-synthesis .

Biochemical Pathways

The affected pathway is the photosynthetic electron flow and ATP-synthesis pathway. The compound’s action on this pathway results in the inhibition of photosynthesis, which is a crucial process for energy production in plants .

Pharmacokinetics

Its solubility in chloroform/methanol suggests that it may have good bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of photosynthetic electron flow and ATP-synthesis . This inhibition can have significant effects on the energy production processes of the target organisms.

Eigenschaften

IUPAC Name |

methyl 5-ethyl-1H-imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-5-6(7(10)11-2)9-4-8-5/h4H,3H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGWRKLREBFVDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CN1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665089 |

Source

|

| Record name | Methyl 5-ethyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197574-43-9 |

Source

|

| Record name | Methyl 5-ethyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)